TRANS-3HYDROXYMETHYLNICOTINE
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-3HYDROXYMETHYLNICOTINE typically involves the hydroxylation of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine in the presence of a suitable catalyst, followed by hydroxylation using reagents such as osmium tetroxide or potassium permanganate . The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
TRANS-3HYDROXYMETHYLNICOTINE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and reduced derivatives of this compound, each with unique chemical and pharmacological properties .
Scientific Research Applications
TRANS-3HYDROXYMETHYLNICOTINE has several scientific research applications:
Mechanism of Action
The mechanism of action of TRANS-3HYDROXYMETHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as an agonist at these receptors, leading to the activation of dopaminergic pathways in the brain. This activation results in the release of neurotransmitters such as dopamine, which are associated with the rewarding effects of nicotine . The compound’s effects on nAChRs and subsequent signaling pathways are crucial for understanding its pharmacological properties and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TRANS-3HYDROXYMETHYLNICOTINE include:
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
Nornicotine: Another nicotine metabolite, with distinct pharmacological properties.
Anabasine: A tobacco alkaloid, structurally similar to nicotine but not a metabolite.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and pharmacological properties compared to its parent compound and other metabolites. Its ability to selectively interact with nAChRs and modulate dopaminergic pathways makes it a valuable compound for research in nicotine addiction and potential therapeutic interventions .
Properties
IUPAC Name |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-14)11(13)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGXQIZRJPRSOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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